5,7-Bis(2-methoxyphenyl)quinolin-8-ol
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Overview
Description
5,7-Bis(2-methoxyphenyl)quinolin-8-ol is a chemical compound with the molecular formula C23H19NO3. It belongs to the class of quinoline derivatives, which are known for their diverse applications in medicinal and industrial chemistry. This compound is characterized by the presence of two methoxyphenyl groups attached to the quinoline core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(2-methoxyphenyl)quinolin-8-ol typically involves the condensation of appropriate methoxy-substituted benzaldehydes with quinoline derivatives. One common method includes the use of Friedländer synthesis, where 2-aminobenzophenone reacts with methoxybenzaldehyde in the presence of a base to form the quinoline core. The reaction conditions often involve heating under reflux with a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5,7-Bis(2-methoxyphenyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
5,7-Bis(2-methoxyphenyl)quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-Bis(2-methoxyphenyl)quinolin-8-ol involves its interaction with specific molecular targets. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit certain enzymes involved in cell signaling pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-ol: A simpler quinoline derivative with similar biological activities.
2-Methyl-8-quinolinol: Another derivative with distinct chemical properties.
4-Hydroxy-2-quinolones: Known for their pharmaceutical applications.
Uniqueness
5,7-Bis(2-methoxyphenyl)quinolin-8-ol is unique due to the presence of two methoxyphenyl groups, which enhance its chemical stability and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
648896-56-4 |
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Molecular Formula |
C23H19NO3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
5,7-bis(2-methoxyphenyl)quinolin-8-ol |
InChI |
InChI=1S/C23H19NO3/c1-26-20-11-5-3-8-15(20)18-14-19(16-9-4-6-12-21(16)27-2)23(25)22-17(18)10-7-13-24-22/h3-14,25H,1-2H3 |
InChI Key |
BGUAQJYRXWDIEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=C(C3=C2C=CC=N3)O)C4=CC=CC=C4OC |
Origin of Product |
United States |
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